molecular formula C22H23N3O3S B2659860 2-{[3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 943105-66-6

2-{[3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2659860
CAS RN: 943105-66-6
M. Wt: 409.5
InChI Key: NZMVGSUSGITZBN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a tetrahydroisoquinoline group and a pyrazole group. Tetrahydroisoquinolines are a type of organic compound that are part of a larger class of compounds known as isoquinolines . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydroisoquinoline group would contribute a bicyclic structure, while the pyrazole group would contribute an aromatic ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing tetrahydroisoquinoline or pyrazole groups are known to participate in a variety of chemical reactions. For example, tetrahydroisoquinolines can undergo reactions such as oxidation, reduction, and methylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the presence of any charges or polar groups would all influence its properties .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Innovative Synthesis Methods : Researchers have developed multicomponent reactions involving 2-alkynylbenzaldehyde, sulfonohydrazide, and tertiary amine, resulting in the unexpected formation of H-pyrazolo[5,1-a]isoquinolines under mild conditions. This synthesis process features silver(I)-catalyzed intramolecular cyclization and copper(II)-catalyzed oxidation of an aliphatic C-H bond of tertiary amine in air (Li & Wu, 2011).
  • Hybrid Compound Development : Sulfonamide-based hybrid compounds, including those with pyrazole, isoquinoline, and other pharmacologically active scaffolds, have shown a range of biological activities such as antibacterial and antitumor effects. This research emphasizes the versatility and therapeutic potential of sulfonamide hybrids (Ghomashi et al., 2022).

Biological Activities and Applications

  • Biological Activity Exploration : A study on the generation of biologically active H-pyrazolo[5,1-a]isoquinolines through a multicomponent reaction highlighted the potential of these compounds as inhibitors for various phosphatase enzymes, demonstrating their relevance in medicinal chemistry (Chen & Wu, 2010).
  • Antimicrobial Properties : Novel chloroquinolines, pyrazolines, and sulfonamide derivatives have been synthesized and tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains, showing the potential of these compounds in combating infectious diseases (Baluja & Chanda, 2017).

Advanced Chemical Functionalizations

  • Ruthenium-Catalyzed Annulations : An efficient method for constructing various pyrazolo[5,1-a]isoquinolines via Ru(ii)-catalyzed annulations with aryl substituted pyrazoles has been developed. This method enables dual C-C and C-N bond formation, demonstrating advanced techniques in organic synthesis (Chen et al., 2020).

properties

IUPAC Name

[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-15-8-10-19(11-9-15)22(26)25-17(3)21(16(2)23-25)29(27,28)24-13-12-18-6-4-5-7-20(18)14-24/h4-11H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMVGSUSGITZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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